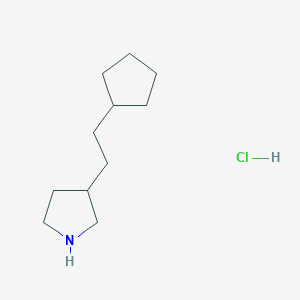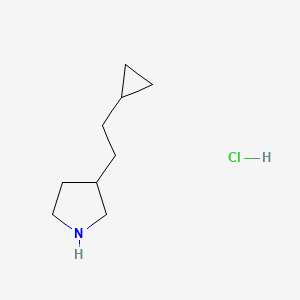![molecular formula C10H13NO2 B1485515 3-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165407-26-9](/img/structure/B1485515.png)
3-{[trans-2-Hydroxycyclobutyl]amino}phenol
Overview
Description
“3-{[trans-2-Hydroxycyclobutyl]amino}phenol” is a compound that can be used for pharmaceutical testing . It’s a derivative of 3-Aminophenol, an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol .
Synthesis Analysis
The synthesis of phenols like “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction . The conditions necessary for an aryl halide to undergo this reaction include the presence of a strong base and a good leaving group .Molecular Structure Analysis
The molecular structure of “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” is derived from 3-Aminophenol. The molecular formula of 3-Aminophenol is C6H7NO . The presence of the hydroxycyclobutyl group in “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” would alter the structure slightly.Chemical Reactions Analysis
Phenols, including 3-Aminophenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions that “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” would undergo could vary based on the conditions and reagents present.Physical And Chemical Properties Analysis
Phenols, including 3-Aminophenol, have unique physical and chemical properties. They form stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point . They are also more acidic than alcohols .Scientific Research Applications
Enhancement of Phenolic Content in Agricultural Products
Foliar Application: The application of amino acids like L-phenylalanine, L-tryptophan, and L-tyrosine can significantly increase the total phenolic content in plants . This is particularly beneficial for enhancing the nutritional value and health benefits of crops like mint varieties, which are rich in phenolic compounds.
Interaction with Proteins in Food Systems
Phenolic-Protein Complexes: Phenolic compounds are known to interact with proteins, altering their structure and properties . This interaction is crucial for the food industry as it can affect the nutritional and functional properties of food products. Understanding these interactions through molecular docking and simulation studies can lead to the development of nutraceuticals and functional foods .
Antioxidant Applications in Food Preservation
Food Additives: Phenolic antioxidants are widely used in the food industry to prevent oxidative damage and extend the shelf life of food products . They can be incorporated into dairy products and other perishable goods to maintain quality and freshness over time.
Safety and Hazards
properties
IUPAC Name |
3-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-3-1-2-7(6-8)11-9-4-5-10(9)13/h1-3,6,9-13H,4-5H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBBSXOBQKKED-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[trans-2-Hydroxycyclobutyl]amino}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)
![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)

